molecular formula C16H21N3O2 B6639634 N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

Cat. No. B6639634
M. Wt: 287.36 g/mol
InChI Key: SLMILKPTFFYBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, commonly known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a protein that plays a critical role in the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory diseases and infections.

Mechanism of Action

TAK-242 selectively targets the intracellular domain of N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, preventing its interaction with downstream signaling molecules such as MyD88 and TRIF. This results in the inhibition of pro-inflammatory cytokine production and immune cell activation, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
TAK-242 has been shown to effectively inhibit this compound signaling in various cell types including macrophages, dendritic cells, and epithelial cells. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. TAK-242 has also been shown to reduce the activation of immune cells such as neutrophils and monocytes, leading to a reduction in tissue damage and inflammation.

Advantages and Limitations for Lab Experiments

The main advantage of using TAK-242 in lab experiments is its specificity for N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide signaling, allowing for targeted inhibition of inflammation without affecting other signaling pathways. However, TAK-242 has a relatively short half-life and requires frequent dosing in animal studies. It is also important to note that TAK-242 may not be effective in all inflammatory diseases, as this compound signaling is only one of many pathways involved in inflammation.

Future Directions

There are several potential future directions for TAK-242 research. One area of interest is the development of more potent and selective N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide inhibitors. Another potential direction is the investigation of TAK-242 in combination with other anti-inflammatory agents, such as glucocorticoids or nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, TAK-242 may have potential applications in the treatment of viral infections, as this compound signaling has been implicated in the immune response to certain viruses. Overall, TAK-242 has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.

Synthesis Methods

TAK-242 can be synthesized through a multi-step process starting with 2-(1,3,5-trimethylpyrazol-4-yl)acetic acid and 2-chloromethylbenzaldehyde. The reaction involves the use of various reagents including sodium hydride, potassium carbonate, and palladium on carbon. The final product is obtained through purification by column chromatography and recrystallization.

Scientific Research Applications

TAK-242 has been widely studied for its potential therapeutic applications in various inflammatory diseases and infections. It has been shown to inhibit N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide signaling in vitro and in vivo, leading to a reduction in pro-inflammatory cytokine production and immune cell activation. TAK-242 has been tested in animal models of sepsis, acute lung injury, and inflammatory bowel disease, showing promising results in reducing inflammation and improving survival rates.

properties

IUPAC Name

N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-15(12(2)19(3)18-11)8-16(21)17-9-13-6-4-5-7-14(13)10-20/h4-7,20H,8-10H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMILKPTFFYBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)NCC2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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